molecular formula C12H18N2OS B5008459 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B5008459
M. Wt: 238.35 g/mol
InChI Key: UCGHNJZBKPXKFN-UHFFFAOYSA-N
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Description

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a synthetic heterocyclic compound featuring a thiophene ring linked to a 1-methylpiperidin-4-yl group via a carboxamide bridge. This structure is part of a class of thiophene carboxamide derivatives that have demonstrated significant potential in pharmaceutical research and development. Recent scientific investigations into structurally related compounds have revealed promising biological activities. Thiophene carboxamide analogues have been identified as highly potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), with one optimized compound exhibiting an IC50 value of 28 nmol/L against SMS2 . This mechanism is being explored as a novel therapeutic strategy for dry eye disease (DED), with lead compounds showing efficacy in reducing corneal inflammation, improving tear secretion, and alleviating disease symptoms in preclinical models . Furthermore, the broader chemotype of thiophene-2-carboxamide derivatives has been discovered to inhibit the histone acetyltransferase (HAT) activity of p300/CBP, which is a potential drug target for cancer therapy, particularly in estrogen receptor-positive breast cancer cells . Other research into similar compounds indicates activity on neuronal targets, such as nicotinic acetylcholine receptors (nAChRs) . This combination of a thiophene ring and a piperidine moiety presents a versatile scaffold for medicinal chemistry, enabling exploration of structure-activity relationships (SAR) across multiple therapeutic areas . Researchers can utilize this compound as a key intermediate or building block for developing novel bioactive molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-9-3-4-11(16-9)12(15)13-10-5-7-14(2)8-6-10/h3-4,10H,5-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGHNJZBKPXKFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide typically involves the reaction of 5-methylthiophene-2-carboxylic acid with 1-methylpiperidin-4-amine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their biological or synthetic relevance:

Compound Name Substituent on Carboxamide Nitrogen Target/Mechanism Key Findings Reference ID
5-Methyl-N-(4-nitrophenyl)thiophene-2-carboxamide 4-Nitrophenyl Activated by EthA; inhibits PyrG in M. tuberculosis Requires EthA-mediated activation; directly inhibits CTP synthetase (PyrG), disrupting nucleotide biosynthesis
N-(Pyrazin-2-yl)thiophene-2-carboxamide derivatives Pyrazin-2-yl Synthetic intermediates for antitubercular agents Synthesized via Suzuki cross-coupling; structural diversity achieved through aryl group modifications
N-(5-Methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide 5-Methylpyrazole Investigated for nonlinear optical properties Functionalized via arylation; computational studies suggest strong electron delocalization
5-Methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)indole-2-carboxamide Spiroheterocyclic residue Antitubercular and antitumor activity Spirocyclic substituents enhance target engagement in preclinical models

Mechanistic Insights

  • EthA Activation: Compounds like 5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide require activation by the monooxygenase EthA in M. tuberculosis to generate active metabolites that inhibit PyrG. This mechanism is likely shared among EthA-activated thiophenecarboxamides, though the specific metabolite and potency depend on the substituent .
  • PyrG Inhibition : PyrG (CTP synthetase) is a critical target for nucleotide biosynthesis. The 4-nitrophenyl analogue’s active metabolite directly binds PyrG, causing metabolic disruption, while the piperidine-containing compound’s activity remains uncharacterized but may follow a similar pathway .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Piperidine derivatives may improve aqueous solubility over nitroaryl groups due to increased basicity.
  • Metabolic Stability : Bulky substituents (e.g., spiroheterocycles in ) may reduce metabolic degradation, enhancing bioavailability .

Biological Activity

5-Methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H20N2OS
  • Molecular Weight : 252.38 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with specific biological targets:

  • Anticoagulant Activity : Some derivatives of thiophene carboxamides have been studied for their ability to inhibit factor Xa, an essential enzyme in the coagulation cascade. This suggests potential applications in developing anticoagulant therapies for thromboembolic diseases .
  • Cytotoxicity and Antitumor Effects : Compounds with similar structures have demonstrated low cytotoxicity while exhibiting potent activity against cancer cell lines. For example, certain derivatives were effective in reducing glioma cell viability through multiple mechanisms, including the activation of apoptotic pathways .
  • Neuroprotective Properties : There is emerging evidence that thiophene derivatives may offer neuroprotective effects. In vitro studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, which is crucial in neurodegenerative diseases .

1. Anticoagulant Studies

A study investigating the anticoagulant properties of thiophene derivatives found that modifications to the piperidine ring significantly enhanced factor Xa inhibition. The study highlighted the importance of structural optimization for improving efficacy and bioavailability .

2. Antitumor Activity

In a separate investigation, a series of thiophene carboxamides were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The results indicated that compounds with specific substituents on the thiophene ring exhibited IC50 values comparable to established chemotherapeutics, suggesting their potential as anticancer agents .

3. Neuroprotective Effects

Research into the neuroprotective effects of thiophene derivatives demonstrated that they could mitigate the cytotoxic effects of amyloid-beta (Aβ) peptides in astrocytes. The compounds reduced levels of pro-inflammatory cytokines and improved cell viability in models of Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticoagulantInhibition of factor Xa
Cytotoxicity ReductionInduction of apoptosis in glioma cells
NeuroprotectionReduction of oxidative stress in neuronal cells

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-methyl-N-(1-methylpiperidin-4-yl)thiophene-2-carboxamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a substituted piperidine amine. Critical steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride or carbodiimides to form an acyl chloride or active ester intermediate .
  • Amide bond formation via nucleophilic substitution under inert atmospheres, with solvents such as acetonitrile or DMF .
  • Optimization of temperature (e.g., reflux at 80–100°C), stoichiometry (1:1.2 molar ratio of acid to amine), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should be prioritized?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the thiophene ring and piperidine substitution. Look for characteristic shifts: thiophene protons at δ 6.8–7.5 ppm, piperidine N-methyl at δ 2.2–2.5 ppm .
  • IR Spectroscopy : Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and absence of residual carboxylic acid (O-H stretch ~2500 cm⁻¹) .
  • Mass Spectrometry : Ensure molecular ion ([M+H]⁺) matches the theoretical mass (C₁₃H₁₉N₂O₂S: 291.12 g/mol) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Cell Viability : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with receptors like serotonin or dopamine transporters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodology :

  • Piperidine Modifications : Introduce substituents (e.g., fluorine at C3) to improve metabolic stability. Compare logP values (e.g., from 2.1 to 1.8) to assess lipophilicity .
  • Thiophene Ring Functionalization : Replace the methyl group with electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilic reactivity. Use DFT calculations to predict electronic effects .
  • Bioisosteric Replacement : Substitute the piperidine with a morpholine ring and evaluate changes in IC₅₀ values (e.g., from 15 nM to 45 nM) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify transient binding pockets missed in static docking models .
  • Metabolite Profiling : Use LC-MS to detect off-target metabolites (e.g., N-oxide formation) that may reduce efficacy .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed conformers .

Q. How can reaction engineering principles improve yield in scaled-up synthesis?

  • Methodology :

  • Continuous Flow Reactors : Optimize residence time (e.g., 30 min) and temperature gradients to minimize side reactions (e.g., hydrolysis of the amide bond) .
  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust reagent feed rates dynamically .
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading) affecting purity (>99%) .

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